11-Maleimidoundecanoic Acid Hydrazide

Vue d'ensemble

Description

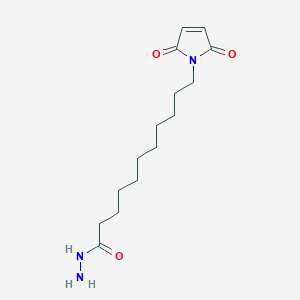

11-Maleimidoundecanoic Acid Hydrazide is an organic compound with the molecular formula C15H25N3O3 and a molecular weight of 295.38 g/mol . It is characterized by the presence of a maleimide group and a hydrazide group, making it a versatile reagent in various chemical and biological applications.

Applications De Recherche Scientifique

11-Maleimidoundecanoic Acid Hydrazide has a wide range of applications in scientific research:

Bioconjugation: Used to link biomolecules such as proteins and peptides through its maleimide and hydrazide functionalities.

Drug Delivery: Employed in the development of drug delivery systems where it can be used to modify the surface of nanoparticles for targeted delivery.

Polymer Chemistry: Utilized in the synthesis of functionalized polymers for various industrial applications.

Mécanisme D'action

Target of Action

11-Maleimidoundecanoic Acid Hydrazide is a heterobifunctional crosslinking reagent . It primarily targets sulfhydryl and carbonyl groups . These groups are found in many biological molecules, making this compound versatile in its applications.

Mode of Action

The compound interacts with its targets through a chemical reaction . The maleimide group in the compound reacts with sulfhydryl groups, while the hydrazide group reacts with carbonyl groups . This allows the compound to form a bridge between two different molecules, effectively crosslinking them.

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the molecules it crosslinks. It’s often used in the synthesis ofPROTACs (Proteolysis-Targeting Chimeras) , which are designed to degrade specific proteins within a cell. By crosslinking a protein of interest with a molecule that can recruit an E3 ubiquitin ligase, the protein can be marked for degradation by the cell’s proteasome .

Result of Action

The result of the action of this compound depends on the specific application. In the case of PROTACs, the result would be the degradation of a specific target protein . This could have various effects at the molecular and cellular level, depending on the role of the degraded protein.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other reactive molecules, and the specific characteristics of the target cells. For example, the reactivity of the maleimide group with sulfhydryl groups is known to be pH-dependent .

Analyse Biochimique

Biochemical Properties

The maleimide functional group of 11-Maleimidoundecanoic Acid Hydrazide can be used to conjugate a variety of biomolecules such as enzymes . This property allows it to interact with various enzymes, proteins, and other biomolecules, influencing the nature of these interactions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its reactivity with sulfhydryl and carbonyl groups . This allows it to form covalent bonds with these groups, leading to the formation of crosslinks between different biomolecules. This can result in changes in the structure and function of these biomolecules, potentially leading to changes in gene expression and other cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 11-Maleimidoundecanoic Acid Hydrazide typically involves the reaction of 11-Maleimidoundecanoic Acid with hydrazine. The process can be summarized as follows:

Starting Material: 11-Maleimidoundecanoic Acid.

Reagent: Hydrazine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or chloroform at room temperature.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain the purity and yield of the product through careful control of reaction conditions and purification steps.

Analyse Des Réactions Chimiques

Types of Reactions: 11-Maleimidoundecanoic Acid Hydrazide undergoes several types of chemical reactions, including:

Addition Reactions: The maleimide group can react with sulfhydryl groups (thiols) to form stable thioether linkages.

Condensation Reactions: The hydrazide group can react with carbonyl compounds (aldehydes and ketones) to form hydrazones.

Common Reagents and Conditions:

Sulfhydryl Reagents: Commonly used in the presence of a buffer solution at neutral pH.

Carbonyl Compounds: Typically reacted in an organic solvent such as ethanol or methanol under mild conditions.

Major Products:

Thioether Linkages: Formed from the reaction with sulfhydryl groups.

Hydrazones: Formed from the reaction with carbonyl compounds.

Comparaison Avec Des Composés Similaires

11-Maleimidoundecanoic Acid: Lacks the hydrazide group but shares the maleimide functionality.

N-(κ-maleimidoundecanoic acid) hydrazide, trifluoroacetic acid salt: A derivative with similar functional groups but different counterions.

Uniqueness: 11-Maleimidoundecanoic Acid Hydrazide is unique due to the presence of both maleimide and hydrazide groups, allowing it to participate in a broader range of bioconjugation and crosslinking reactions compared to its analogs.

Activité Biologique

11-Maleimidoundecanoic acid hydrazide (CAS Number: 359436-62-7) is a compound notable for its role as a cross-linking agent in bioconjugation, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This article delves into its biological activity, mechanisms, and applications based on diverse research findings.

- Molecular Formula : C₁₅H₂₅N₃O₃

- Molecular Weight : 281.347 g/mol

- Melting Point : 89-90 °C

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 452.8 ± 18.0 °C at 760 mmHg

This compound functions primarily as a linker in the formation of bioconjugates. Its maleimide group reacts with thiol groups in proteins, facilitating the formation of stable thioether bonds. This property is crucial in developing targeted therapeutic agents, particularly in the context of PROTACs, which exploit the ubiquitin-proteasome system to degrade specific proteins within cells .

Applications in Research

- Bioconjugation : The compound is extensively used to create conjugates for various proteins, enhancing their stability and functionality. For instance, it has been employed in the synthesis of peptide-carrier conjugates that enhance immune responses against specific antigens .

- Targeted Therapy Development : As part of PROTACs, it enables selective degradation of target proteins linked to diseases such as cancer and neurodegenerative disorders. This approach has shown promise in preclinical studies where targeted degradation leads to reduced tumor growth .

- Immunological Studies : The hydrazide form is utilized in immunological assays to study protein interactions and modifications. For example, it has been used in proximity cross-linking studies to identify protein interactions within cellular environments .

Case Study 1: Synthesis of Antigen-Conjugates

In a study focusing on vaccine development, researchers synthesized KLH-trimer conjugates using this compound as a linker. The conjugates demonstrated enhanced immunogenicity compared to traditional formulations, indicating that the linker significantly improved immune response profiles by allowing multivalent presentation of antigens .

Case Study 2: PROTAC Development

A recent investigation into PROTACs utilizing this compound highlighted its effectiveness in degrading specific oncogenic proteins in cancer cell lines. The study reported a significant reduction in protein levels associated with tumor growth when treated with PROTACs containing this compound, showcasing its potential for targeted cancer therapy .

Comparative Analysis with Other Linkers

| Linker Name | Molecular Weight | Spacer Arm Length | Application Area |

|---|---|---|---|

| AMBH | 191.25 | - | Protein cross-linking |

| EMCH | 225.24 | 11.8 Å | Bioconjugation |

| MPBH | 309.5 | 17.9 Å | Drug delivery systems |

| KMUH | 295.8 | 19.0 Å | PROTAC synthesis |

The table above illustrates how this compound compares with other common linkers used in similar applications, emphasizing its unique properties and advantages.

Propriétés

IUPAC Name |

11-(2,5-dioxopyrrol-1-yl)undecanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3/c16-17-13(19)9-7-5-3-1-2-4-6-8-12-18-14(20)10-11-15(18)21/h10-11H,1-9,12,16H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGQCJDEFYSDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403304 | |

| Record name | 11-Maleimidoundecanoic Acid Hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359436-62-7 | |

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-undecanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359436-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Maleimidoundecanoic Acid Hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.